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Compound of Interest

Compound Name: Fenoxaprop-P

Cat. No.: B040489

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Fenoxaprop-P-ethyl. It is intended for
researchers, scientists, and professionals in drug development and analytical chemistry who
are working with this compound. This guide includes detailed spectroscopic data, experimental
protocols for data acquisition, and a workflow diagram for the analytical determination of
Fenoxaprop-P-ethyl.

Chemical Information

e IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]
e Molecular Formula: C1sH16CINOs[1][2]

e Molecular Weight: 361.8 g/mol [1][2]

« CAS Number: 71283-80-2[2][3]

Fenoxaprop-P-ethyl is the R-isomer of the herbicide fenoxaprop-ethyl and is known for its
post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting
acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for Fenoxaprop-P-ethyl
in a structured format.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b040489?utm_src=pdf-interest
https://www.benchchem.com/product/b040489?utm_src=pdf-body
https://www.benchchem.com/product/b040489?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-P-ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-P-ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Fenoxaprop-P-ethyl
http://www.bcpcpesticidecompendium.org/derivatives/fenoxaprop-p-ethyl.html
https://www.benchchem.com/product/b040489?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/303.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/303.htm
https://www.benchchem.com/product/b040489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available
and representative for the P-ethyl enantiomer.

Table 1: *H NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (8) ppm Multiplicity Assighment
7.43 m Aromatic CH
7.39 m Aromatic CH
7.33 m Aromatic CH
7.30 m Aromatic CH
7.25 m Aromatic CH
6.96 m Aromatic CH
6.94 m Aromatic CH
4.72 q O-CH(CHs)
4.23 q O-CH2(CHs)
1.63 d O-CH(CHs)
1.27 t O-CH2z(CHs)

Solvent: CDCIs, Frequency:
400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for Fenoxaprop-ethyl
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Chemical Shift (8) ppm Assighment
171.86 C=0 (ester)
162.83 Aromatic C-O
155.89 Aromatic C-O
148.49 Aromatic C
146.86 Aromatic C
139.56 Aromatic C-ClI
128.81 Aromatic CH
125.06 Aromatic CH
121.19 Aromatic CH
119.21 Aromatic CH
116.36 Aromatic CH
110.67 Aromatic CH
73.31 O-CH(CHs)
61.43 O-CH2z(CHs)
18.56 O-CH(CHs)
14.15 O-CH2z(CHs)

Solvent: CDCIs, Frequency: 100.40 MHz[1]

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information
about the molecular weight and elemental composition of a compound, as well as its structure
through fragmentation analysis.

Table 3: LC-MS/MS Data for Fenoxaprop-P-ethyl
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Precursor lon . Major Fragment . )
Collision Energy Relative Intensity
[M+H]* (m/z) lons (m/z)
362.079 15% (nominal) 288.0423 64
HCD (NCE 20-30-
362.0787 288.04211 100
40%)
362.07883 49.89
121.06509 13.12
119.04947 12.86
244.05225 10.60

lonization Mode: ESI+

[1](2]

Table 4: GC-MS Data for Fenoxaprop-ethyl

Major Fragment lons (m/z)

361

290

288

247

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

This section details the methodologies for acquiring NMR and mass spectrometry data for
Fenoxaprop-P-ethyl.

A general protocol for acquiring NMR spectra of small molecules like Fenoxaprop-P-ethyl is as
follows:
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o Sample Preparation: Dissolve approximately 5-10 mg of the Fenoxaprop-P-ethyl standard in
0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIsz). The sample is then
transferred to a 5 mm NMR tube.

e Instrument Setup:

o Place the NMR tube into the spectrometer's autosampler or manually insert it into the
magnet.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This can be done manually or
automatically using routines like topshim.[5]

o Tune and match the probe for the desired nuclei (*H and *3C).

o Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program
(e.g., zg30 or zggpwbh).[5] Key parameters include the spectral width, number of scans,
and relaxation delay.

o 13C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse
sequence (e.g., zgpg30). A larger number of scans is typically required for 13C due to its
lower natural abundance and smaller gyromagnetic ratio.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the resulting spectra.

[e]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

[e]

Integrate the peaks in the *H spectrum and pick the peaks in both *H and 13C spectra.
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The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of
Fenoxaprop-P-ethyl and its metabolites in water.[6]

o Sample Preparation: Water samples are diluted with methanol before analysis.[6]

e Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-
MS/MS) with an electrospray ionization (ESI) source is used.[6]

o LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5 um,
2.1x50 mm), is employed.[1]

o Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
often with additives like formic acid or ammonium acetate to improve ionization.

e MS/MS Detection:
o The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).

o Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are
typically monitored for each analyte: one for quantitation (primary) and one for
confirmation (secondary).[6]

o Quantification: An external standard calibration curve is prepared using analytical standards
of Fenoxaprop-P-ethyl. The concentration in the samples is determined by comparing the
peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been
defined as 0.5 ng/mL.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Fenoxaprop-P-ethyl in
environmental samples using LC-MS/MS.
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Caption: Workflow for the analysis of Fenoxaprop-P-ethyl by LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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